Product packaging for (1R)-1-cyclohexylethan-1-ol(Cat. No.:CAS No. 3113-99-3)

(1R)-1-cyclohexylethan-1-ol

Cat. No.: B1279291
CAS No.: 3113-99-3
M. Wt: 128.21 g/mol
InChI Key: JMSUNAQVHOHLMX-SSDOTTSWSA-N
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Description

(1R)-1-Cyclohexylethan-1-ol ( 3113-99-3) is a specific single-enantiomer chiral secondary alcohol that serves as a valuable intermediate and building block in asymmetric synthesis and pharmaceutical research . Chiral secondary alcohols are crucial starting materials in the pharmaceutical industry because the different three-dimensional arrangements, or enantiomers, of a chiral molecule can exhibit markedly different biological activities . The ability to synthesize and utilize single-enantiomer compounds like this compound is therefore critical for developing stereochemically pure compounds . This compound is of particular interest in studies of chiral discrimination and can be synthesized with high enantiomeric purity through methods such as kinetic resolution or the asymmetric reduction of its prochiral ketone precursor, 1-cyclohexylethanone . A significant strategy for synthesizing such single-isomer secondary alcohols involves the use of alcohol dehydrogenase (ADH) enzymes, which catalyze the asymmetric reduction of a ketone . Furthermore, its application extends to catalytic reactions, such as serving as a substrate in manganese(I)-catalyzed β-methylation . The compound has a molecular weight of 128.21 g/mol and the molecular formula is C 8 H 16 O . One of its characteristic physical properties is an optical rotation [α] D of +6° (c 1.00, CHCl 3 ) . As a liquid, it has a boiling point of approximately 189°C and a flash point of 83°C, and it should be stored in a cool, dark place at room temperature . Safety and Handling: This product is for research use only and is not intended for human or veterinary use . Please refer to the Safety Data Sheet for comprehensive handling information. The signal word is "Warning" with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H16O B1279291 (1R)-1-cyclohexylethan-1-ol CAS No. 3113-99-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-cyclohexylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-7(9)8-5-3-2-4-6-8/h7-9H,2-6H2,1H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSUNAQVHOHLMX-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302413
Record name (αR)-α-Methylcyclohexanemethanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3113-99-3
Record name (αR)-α-Methylcyclohexanemethanol
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Record name 1-Cyclohexylethanol, (R)-
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Record name (αR)-α-Methylcyclohexanemethanol
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Record name (1R)-1-cyclohexylethan-1-ol
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Record name 1-CYCLOHEXYLETHANOL, (R)-
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Enantioselective and Stereoselective Synthetic Methodologies for 1r 1 Cyclohexylethan 1 Ol

Biocatalytic Approaches to (1R)-1-Cyclohexylethan-1-ol Synthesis

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for producing chiral compounds. rsc.org Enzyme-catalyzed reactions are renowned for their high enantioselectivity and regioselectivity, often proceeding under mild conditions of temperature and pressure. nih.govnih.gov This section details the biocatalytic methods, particularly microbial and enzymatic reductions, for the synthesis of this compound.

Microbial Reduction of Ketone Precursors for this compound

The microbial reduction of prochiral ketones is a well-established method for synthesizing enantiomerically pure alcohols. This process leverages the metabolic machinery of whole microbial cells, which contain a variety of oxidoreductases capable of catalyzing stereoselective reductions. rsc.org

Filamentous fungi are a versatile class of microorganisms widely employed in biotransformations due to their robust enzymatic systems. d-nb.infowrc.org.zanih.gov Species such as Geotrichum candidum and Geotrichum armillariae have demonstrated significant efficacy in the asymmetric reduction of ketones. nih.govnih.gov

The reduction of the precursor, 1-cyclohexylethan-1-one, using these fungi typically involves aerobic conditions, with the reaction proceeding over several days at a controlled pH and temperature. For instance, the use of Geotrichum armillariae as a catalyst can achieve high optical purity of the resulting this compound. Similarly, various strains of Geotrichum candidum have been successfully used for the enantioselective reduction of a range of aromatic and aliphatic ketones, consistently producing the corresponding (S)-alcohols with excellent selectivity. acs.orgresearchgate.net The efficiency of these microbial reductions can be influenced by factors such as the age of the mycelium and immobilization of the cells, which can enhance stability and reusability. nih.govtandfonline.com

**Table 1: Microbial Reduction of Ketones by *Geotrichum candidum***

Substrate Product Configuration Enantiomeric Excess (ee) Reference
1-(3-bromophenyl) ethan-1-one (S)-alcohol 99% nih.gov
1-(2-chlorophenyl) ethan-1-one (S)-alcohol 99% nih.gov
Acetophenone (S)-alcohol 99% nih.gov
2-Halo-1-(4-substituted phenyl)-ethanones (S)-halohydrins >99% nih.gov

The stereoselectivity observed in microbial reductions is governed by the specific enzymes within the cell, primarily alcohol dehydrogenases (ADHs) and ketoreductases. nih.govharvard.edu These enzymes facilitate the transfer of a hydride ion from a cofactor, typically NADH or NADPH, to the carbonyl carbon of the ketone substrate. harvard.edu

The predictable stereochemical outcome of many enzymatic ketone reductions is often explained by Prelog's rule . This rule posits that the hydride from the cofactor attacks the re-face of the prochiral ketone, leading to the formation of an (S)-configured alcohol. harvard.eduresearchgate.netwiley-vch.de The enzyme's active site features distinct binding pockets, often described as "large" and "small," which accommodate the substituents of the ketone. This spatial arrangement orients the substrate in a way that favors hydride attack on one specific face of the carbonyl group. researchgate.net

While Prelog's rule provides a useful predictive framework, there are numerous enzymes that exhibit anti-Prelog selectivity, producing (R)-alcohols. mdpi.com The stereochemical outcome is ultimately determined by the unique three-dimensional structure of the enzyme's active site and its interaction with the specific substrate. researchgate.net For example, the (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum consistently follows Prelog's rule in the reduction of a wide array of ketones. nih.gov

Filamentous Fungi Mediated Transformations (e.g., Geotrichum candidum, Geotrichum armillariae)

Broader Biocatalytic Systems for Chiral Alcohol Production

Beyond the direct use of filamentous fungi, a broader range of biocatalytic systems is available for the synthesis of chiral alcohols. These systems often involve isolated enzymes or engineered microorganisms. nih.gov Alcohol dehydrogenases (ADHs) are a prominent class of enzymes used for this purpose and are categorized into families such as medium-chain dehydrogenases/reductases (MDR) and short-chain dehydrogenases/reductases (SDR). nih.gov

The use of isolated enzymes offers advantages over whole-cell systems, including higher volumetric productivity and the elimination of side reactions. nih.gov However, a critical challenge is the need for efficient regeneration of the expensive NAD(P)H cofactor. nih.govharvard.edu Various strategies have been developed to address this, such as using a coupled-enzyme system where a second enzyme (e.g., glucose dehydrogenase) regenerates the cofactor. nih.gov

Engineered biocatalysts, created through techniques like directed evolution, have expanded the scope of substrates and improved the activity and stereoselectivity of enzymes. rsc.org For instance, variants of ADHs have been engineered to efficiently reduce bulky ketones that are not substrates for the wild-type enzyme. rsc.org These advanced biocatalytic systems provide robust and versatile platforms for the industrial production of a wide array of enantiomerically pure alcohols. nih.gov

Asymmetric Chemical Synthesis of this compound

In addition to biocatalytic methods, asymmetric chemical synthesis provides powerful routes to enantiomerically pure this compound. These methods rely on the use of chiral catalysts or reagents to control the stereochemical outcome of the reaction.

Chiral Catalyst-Mediated Reductions of 1-Cyclohexylethan-1-one

A primary chemical strategy for producing this compound is the asymmetric reduction of its prochiral ketone precursor, 1-cyclohexylethan-1-one. This is often achieved through catalytic hydrogenation or transfer hydrogenation using a chiral metal complex.

Ruthenium (Ru) and Copper (Cu) catalysts, coordinated with chiral ligands, are frequently employed for this purpose. For example, Cu-H complexes featuring chiral phosphine (B1218219) ligands have been reported to achieve up to 99% enantiomeric excess (ee) in the reduction of aryl ketones. The Corey-Bakshi-Shibata (CBS) reduction is another highly reliable method that uses a chiral oxazaborolidine catalyst to direct the stereoselective reduction of ketones with a borane (B79455) source. youtube.com The catalyst forms a complex with the ketone, activating it for reduction and creating a highly organized transition state that favors hydride delivery to one face of the carbonyl, leading to high enantioselectivity. youtube.com

Another effective approach is kinetic resolution. In this technique, a racemic mixture of 1-cyclohexylethanol (B74718) is treated with a chiral catalyst that selectively reacts with one enantiomer, allowing the other to be recovered in high enantiomeric purity. For instance, chiral amidine-based catalysts can be used to selectively esterify the (S)-enantiomer, enabling the isolation of the unreacted (R)-enantiomer, this compound, with high purity. Similarly, kinetic resolution via dehydrogenative silylation using a chiral copper hydride catalyst has proven effective for a broad spectrum of secondary alcohols. researchgate.net

Table 2: Comparison of Synthetic Methodologies for this compound

Method Catalyst/Reagent Precursor Key Features Reference
Microbial Reduction Geotrichum armillariae 1-Cyclohexylethan-1-one High optical purity, mild conditions.
Asymmetric Hydrogenation Chiral Ru or Cu complexes 1-Cyclohexylethan-1-one High enantiomeric excess (up to 99% ee).
Kinetic Resolution Chiral amidine-based catalysts Racemic 1-cyclohexylethanol Recovers the (R)-enantiomer with high purity.
Kinetic Resolution (Silylation) Chiral Copper-Hydride complex Racemic 1-cyclohexylethanol Broad applicability for secondary alcohols. researchgate.net

This article provides a detailed examination of the synthetic methodologies for producing the chiral secondary alcohol this compound. The focus is exclusively on enantioselective and stereoselective synthesis, including direct asymmetric reactions and the kinetic resolution of racemic mixtures.

1

The direct synthesis of a single enantiomer of a chiral alcohol from a prochiral ketone is a highly efficient strategy in asymmetric catalysis. Key methodologies include asymmetric hydrogenation, asymmetric transfer hydrogenation, and asymmetric hydrosilylation of the corresponding ketone, acetylcyclohexane.

1 Asymmetric Hydrogenation (e.g., Cu-H/L1, Ru/SiO2)

Asymmetric hydrogenation (AH) involves the addition of molecular hydrogen (H₂) across the C=O bond of a ketone, guided by a chiral catalyst to produce one enantiomer of the alcohol preferentially. wikipedia.org This method is a cornerstone of asymmetric synthesis, with catalysts based on rhodium, iridium, and ruthenium being extensively developed. ajchem-b.com

For the synthesis of this compound, the substrate is acetylcyclohexane. While the hydrogenation of aromatic ketones to their corresponding alcohols is well-documented, the asymmetric hydrogenation of aliphatic ketones like acetylcyclohexane can be more challenging. researchgate.net Ruthenium catalysts, particularly those using chiral diphosphine ligands like BINAP in conjunction with a diamine, are effective for the asymmetric hydrogenation of a wide range of ketones. wikipedia.org Similarly, copper-based catalyst systems, often generated in situ from a copper source and a chiral phosphine ligand, have been developed for the asymmetric hydrogenation of aryl and heteroaryl ketones. The application of these systems to aliphatic ketones like acetylcyclohexane represents a viable, though less reported, pathway to this compound.

2 Asymmetric Transfer Hydrogenation (ATH) with Organometallic Complexes

Asymmetric transfer hydrogenation (ATH) offers an operationally simpler alternative to AH, as it uses stable liquid hydrogen donors, such as isopropanol (B130326) or a formic acid/triethylamine azeotrope, instead of gaseous H₂. rsc.org The reaction is typically catalyzed by organometallic complexes of ruthenium, rhodium, or iridium, featuring chiral ligands. liv.ac.ukmdpi.com

The Noyori-type catalysts, which are ruthenium(II) complexes with N-tosylated diamine ligands (e.g., TsDPEN), are particularly effective and operate via a metal-ligand bifunctional mechanism. liv.ac.uk This methodology has been successfully applied to the reduction of acetylcyclohexane. Research has shown that a tethered Ru(II) catalyst can reduce acetylcyclohexane with 74% enantiomeric excess (ee). dicp.ac.cn Another study on ATH in aqueous media, a greener approach, reported the reduction of 1-acetylcyclohexane with 84% ee. liv.ac.uk These findings demonstrate that ATH with organometallic complexes is a potent method for accessing enantiomerically enriched 1-cyclohexylethan-1-ol.

3 Asymmetric Hydrosilylation

Asymmetric hydrosilylation is a two-step process for the enantioselective reduction of ketones. It involves the addition of a hydrosilane (H-SiR₃) across the carbonyl group, catalyzed by a chiral transition-metal complex, to form a chiral silyl (B83357) ether. Subsequent hydrolysis cleaves the Si-O bond to yield the chiral alcohol. gelest.com

Catalysts for this transformation are often based on rhodium, iridium, copper, or titanium, paired with chiral ligands. gelest.comacs.org For instance, copper hydride (Cu-H) catalysts, generated from a copper(I) or (II) source and a silane (B1218182), are highly effective when used with chiral bisphosphine ligands like (S)-P-PHOS. acs.org While the method has been extensively applied to aryl alkyl ketones, its use for aliphatic ketones is also established. A notable example is the asymmetric hydrosilylation of the related substrate 1-acetylcyclohexene, which proceeds with high yield and 84% ee, showcasing the potential of this strategy for producing chiral cyclohexyl-based alcohols. acs.org The development of cobalt and other earth-abundant metal catalysts is also expanding the scope and sustainability of this method. nih.gov

2 Kinetic Resolution Strategies for this compound

Kinetic resolution (KR) is a process used to separate a racemic mixture of enantiomers by taking advantage of their different reaction rates with a chiral catalyst or reagent. In the case of racemic 1-cyclohexylethanol, one enantiomer is selectively transformed into a new product, leaving the unreacted substrate enriched in the other enantiomer. The theoretical maximum yield for the resolved substrate is 50%. nih.gov

1 Amidine-Based Catalyzed Kinetic Resolution

Non-enzymatic acylative kinetic resolution provides a powerful alternative to traditional enzymatic methods. Amidine-based catalysts (ABCs), a class of organocatalysts, have proven highly effective in the kinetic resolution of various secondary alcohols, including benzylic, allylic, and propargylic types, through enantioselective acylation. nih.govnih.gov However, studies have shown that the substrate scope has limitations. Specifically, for sterically similar but fully saturated secondary alcohols like 1-cyclohexylethanol, the reaction fails to proceed under the standard conditions that are effective for other alcohol classes. nih.gov This indicates that the structural features of the amidine catalysts are finely tuned for alcohols with nearby π-systems and that saturated aliphatic alcohols are not suitable substrates for this particular catalytic system.

2 Cu-H Catalyzed Dehydrogenative Silylation

A highly effective method for the kinetic resolution of a broad spectrum of alcohols, including challenging aliphatic ones, is the copper(I) hydride (Cu-H) catalyzed enantioselective dehydrogenative silylation. nih.gov This process involves the coupling of an alcohol with a hydrosilane to form a silyl ether and H₂ gas.

In a dynamic kinetic resolution (DKR) approach, this silylation is combined with a compatible racemization catalyst. For 1-cyclohexylethanol, this DKR was achieved by merging an enantioselective Cu-H-catalyzed silylation with racemization catalyzed by a bifunctional ruthenium pincer complex. d-nb.info This process converts the racemic alcohol almost entirely into a single enantiomer of the silyl ether. The reaction employing a catalyst system of CuCl, NaOtBu, and the chiral ligand (R,R)-Ph-BPE with n-tributylsilane resulted in the formation of the (S)-silyl ether with 79% ee. d-nb.info This demonstrates the utility of Cu-H catalysis in resolving saturated secondary alcohols like 1-cyclohexylethanol.

Table 1: Dynamic Kinetic Resolution of 1-Cyclohexylethanol via Cu-H Catalyzed Silylation This table is interactive. Users can sort columns by clicking on the headers.

Catalyst System Racemization Catalyst Product Yield Enantiomeric Excess (ee) Reference
Asymmetric Transfer Hydrogenation (ATH) with Organometallic Complexes

3 Optimization of Selectivity Factors in Kinetic Resolution

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates for the fast-reacting versus the slow-reacting enantiomer (s = k_fast / k_slow). caltech.edu A higher 's' value indicates better differentiation between enantiomers and allows for the isolation of products with high enantiomeric excess at practical conversions. An 's' value greater than 10 is generally considered synthetically useful. sc.edu

Optimization of 's' involves the careful selection and screening of the catalyst, chiral ligand, reagents, and reaction conditions (e.g., solvent, temperature). For 1-cyclohexylethanol, different KR strategies have yielded vastly different selectivities.

The palladium-catalyzed oxidative kinetic resolution, using a Pd(nbd)Cl₂ catalyst with (-)-sparteine (B7772259) as the chiral ligand and O₂ as the oxidant, was applied to various secondary alcohols. caltech.edunih.gov For 1-cyclohexylethanol, this method was found to be sluggish and proceeded with only modest selectivity, affording an 's' factor of 4. caltech.edu

In contrast, the Cu-H catalyzed dehydrogenative silylation method has shown much higher selectivity factors for other simple secondary alcohols, with 's' values reaching up to 170 for acyclic benzylic alcohols and up to 159 for allylic alcohols. nih.gov Although the specific 's' factor for the kinetic resolution of 1-cyclohexylethanol was not reported in that study, the high enantioselectivity achieved in the related dynamic kinetic resolution (79% ee) suggests a significantly more selective system than the palladium-catalyzed oxidation. d-nb.info This comparison highlights how the choice of catalytic system is crucial for achieving a synthetically useful kinetic resolution.

Table 2: Comparison of Selectivity Factors (s) in Kinetic Resolution of 1-Cyclohexylethanol This table is interactive. Users can sort columns by clicking on the headers.

Method Catalyst System Selectivity Factor (s) Reference
Palladium-Catalyzed Oxidative KR Pd(nbd)Cl₂ / (-)-sparteine 4 caltech.edu
Cu-H Catalyzed Dehydrogenative Silylation

Conventional Chemical Reduction and Stereocontrol Challenges

The synthesis of a single enantiomer of a chiral molecule, such as this compound, from a prochiral precursor represents a significant challenge in organic synthesis. Conventional chemical reduction methods, while effective at converting the functional group, often fail to provide the necessary stereocontrol to produce an enantiomerically pure product. The reduction of the prochiral ketone, acetylcyclohexane, using standard hydride reagents is a prime example of this challenge, typically resulting in a racemic mixture of the corresponding secondary alcohol. wikipedia.orgchemistrysteps.com

Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄) Reductions

Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are powerful and widely used reducing agents capable of converting ketones to secondary alcohols. bham.ac.ukmasterorganicchemistry.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of acetylcyclohexane. masterorganicchemistry.comnumberanalytics.com This addition breaks the carbon-oxygen pi bond, and a subsequent workup with a protic solvent protonates the resulting alkoxide to yield 1-cyclohexylethanol. numberanalytics.com

However, both NaBH₄ and LiAlH₄ are achiral reagents. wikipedia.org In the absence of any chiral influence, the planar carbonyl group of acetylcyclohexane presents two equally accessible faces (re and si) for the hydride ion to attack. chemistrysteps.com Consequently, the attack occurs with equal probability on both faces, leading to the formation of a 50:50 mixture of the (1R) and (1S) enantiomers. chemistrysteps.com This non-selective outcome yields a racemic product, which possesses no net optical activity.

Chemical Reactivity, Transformation Pathways, and Derivative Synthesis of 1r 1 Cyclohexylethan 1 Ol

Mechanistic Studies of (1R)-1-Cyclohexylethan-1-ol Transformations

The transformation of this compound often involves reactions at the C-O bond and the chiral center. Understanding the mechanisms of these transformations is crucial for controlling the stereochemical outcome of the reactions.

The reaction of secondary alcohols like 1-cyclohexylethanol (B74718) with hydrogen halides such as hydrogen bromide (HBr) proceeds through a nucleophilic substitution mechanism. libretexts.orgmsu.edu The reaction is initiated by the protonation of the hydroxyl group by the strong acid, which converts the poor leaving group (-OH) into a good leaving group (H₂O). libretexts.orgvaia.com

For secondary alcohols, the subsequent step can proceed via either an Sₙ1 or Sₙ2 pathway. msu.edu In the case of 1-cyclohexylethanol, the Sₙ1 mechanism is favored. This involves the departure of the water molecule to form a secondary carbocation intermediate. libretexts.org This carbocation is then attacked by the bromide ion nucleophile to form the alkyl halide. vaia.com

A significant aspect of this reaction is the potential for carbocation rearrangements. When 1-cyclohexylethanol is treated with concentrated aqueous HBr, the major product observed is 1-bromo-1-ethylcyclohexane, a rearranged product. vaia.com This suggests a mechanism involving a hydride shift. After the initial formation of the secondary carbocation at the ethyl group, a more stable tertiary carbocation is formed through the migration of a hydride from the cyclohexane (B81311) ring to the adjacent carbocation center. Nucleophilic attack by the bromide ion on this more stable tertiary carbocation leads to the rearranged product. vaia.com

Table 1: Mechanistic Steps in the Reaction of 1-Cyclohexylethanol with HBr

StepDescriptionIntermediate/Product
1Protonation of the hydroxyl group by HBr.Oxonium ion
2Loss of water to form a secondary carbocation.1-cyclohexylethyl cation
31,2-Hydride shift (rearrangement).1-ethylcyclohexyl cation (tertiary)
4Nucleophilic attack by bromide ion.1-bromo-1-ethylcyclohexane

This table provides a simplified overview of the major pathway leading to the rearranged product.

Nucleophilic substitution reactions of this compound are fundamental to its use in synthesis. The reaction pathway, Sₙ1 or Sₙ2, is influenced by the nature of the nucleophile, the solvent, and the leaving group. As a secondary alcohol, it can undergo reaction by either mechanism. msu.edu

In Sₙ1 reactions, the rate-determining step is the formation of a carbocation. The bulky cyclohexyl group can sterically hinder backside attack required for an Sₙ2 mechanism, thus favoring the Sₙ1 pathway under conditions that promote carbocation formation (e.g., acidic conditions, polar protic solvents). The stereochemical outcome of Sₙ1 reactions at a chiral center typically leads to racemization, as the planar carbocation can be attacked from either face by the nucleophile.

For Sₙ2 reactions to occur, a strong nucleophile and a good leaving group are required, typically in a polar aprotic solvent. To facilitate this, the hydroxyl group is often converted into a better leaving group, such as a tosylate or mesylate. msu.edu The reaction then proceeds with inversion of configuration at the stereocenter due to the backside attack of the nucleophile.

Carbon-Oxygen Bond Cleavage and Rearrangements (e.g., with HBr)

Derivatization Strategies for Enhancing Synthetic Utility

The synthetic utility of this compound is significantly enhanced through derivatization, which can be used to separate enantiomers, modulate reactivity, or incorporate the chiral cyclohexylethyl motif into larger, more complex molecules.

Esterification is a key strategy for the kinetic resolution of racemic 1-cyclohexylethanol. nus.edu.sg In this process, an enzyme, typically a lipase, is used to selectively acylate one enantiomer of the alcohol at a faster rate than the other. oup.com This results in a mixture of one enantiomer as an ester and the unreacted enantiomer as the alcohol, which can then be separated. The enantioselectivity of this process is often high, allowing for the isolation of this compound with high enantiomeric purity. nih.gov

For example, lipase-catalyzed transesterification has been shown to be an effective method for kinetic resolution. oup.com The efficiency of these resolutions can be very high, with some enzymatic systems achieving excellent separation. nih.gov Dynamic kinetic resolution (DKR) combines enzymatic acylation with in-situ racemization of the slower-reacting alcohol enantiomer, theoretically allowing for a 100% yield of the desired chiral ester. d-nb.info

Table 2: Examples of Kinetic Resolution of 1-Cyclohexylethanol

MethodCatalyst/EnzymeOutcomeReference
Kinetic ResolutionAmidine-based catalystsRecovery of (−)-(R)-enantiomer with high purity.
Lipase-catalyzed transesterificationLipaseSuccessful kinetic resolution with high E value. nih.gov
Cu-H-catalyzed dehydrogenative couplingCopper-hydride catalystKinetic resolution via silylation with good selectivity. researchgate.net

Creating ester derivatives, such as benzoates or propionates, not only facilitates enantiomeric separation but also modulates the reactivity of the hydroxyl group by converting it into a better leaving group for subsequent substitution reactions.

The chiral fragment from this compound is a valuable component in the synthesis of more complex and potentially biologically active molecules. Indole (B1671886) and pyrroloimidazole scaffolds are present in numerous natural products and pharmaceuticals, and introducing a chiral center can significantly impact their biological activity. openmedicinalchemistryjournal.comdergipark.org.tr

The synthesis of indole derivatives can be achieved through various methods, such as the Fischer indole synthesis, which involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. nih.govpcbiochemres.com While direct use of this compound in these classical syntheses is not typical, its derivatives can be employed. For instance, the alcohol can be oxidized to the corresponding ketone, 1-cyclohexylethanone (B3024942), which can then participate in reactions to form indole structures. Alternatively, the chiral alcohol can be used as a nucleophile or an electrophile (after activation) in reactions to append the cyclohexylethyl group to a pre-formed indole ring.

The synthesis of complex heterocyclic systems like pyrroloimidazoles often involves multi-component reactions. researchgate.nettandfonline.com Chiral alcohols or their derivatives can be incorporated into these reaction schemes to introduce stereocenters into the final products. researchgate.net The development of diastereoselective syntheses for pyrrolo[1,2-c]imidazoles has been reported using chiral starting materials, demonstrating a pathway where chiral alcohols could be integrated. researchgate.net

Catalysis: 1r 1 Cyclohexylethan 1 Ol As a Substrate and in Catalyst Design

(1R)-1-Cyclohexylethan-1-ol as a Substrate in Catalytic Transformations

As a chiral secondary alcohol, this compound is an ideal candidate for testing the efficacy and selectivity of novel catalytic reactions. Its well-defined stereocenter allows for a clear assessment of a reaction's ability to proceed with retention or inversion of configuration.

Recent advancements in catalysis have identified earth-abundant metals like manganese as powerful tools for C-C bond formation. In one such development, a manganese(I)-catalyzed β-methylation of secondary alcohols using methanol (B129727) as a C1 source has been reported. This "borrowing hydrogen" methodology involves the temporary oxidation of the alcohol to a ketone, followed by an aldol (B89426) condensation with formaldehyde (B43269) (derived from methanol) and subsequent reduction of the enone intermediate.

In this context, this compound was used as a substrate to demonstrate the reaction's scope. When subjected to the catalytic system, it was successfully converted to the corresponding β-methylated alcohol, (2R)-2-cyclohexylpropan-1-ol. The transformation proceeds with high stereoretention, indicating that the chirality of the starting alcohol directs the outcome of the reaction. This specific example underscores the potential of manganese catalysts to perform complex transformations on chiral substrates while preserving stereochemical integrity.

Table 1: Manganese(I)-Catalyzed β-Methylation of this compound

SubstrateProductCatalyst SystemKey Features
This compound(2R)-2-Cyclohexylpropan-1-olMn(I) complexHigh stereoretention, Use of methanol as C1 source

While direct examples involving this compound in copper-catalyzed C-O bond formation are less prominent in the cited literature, studies on related chiral secondary alcohols provide significant insights. For instance, copper-catalyzed cross-coupling reactions are pivotal for constructing C-O bonds, a common linkage in many pharmaceuticals and natural products. Research has shown that copper-hydride (CuH) catalyzed cross-couplings can form C-O bonds from aryl or vinyl halides and alcohols. These reactions often proceed via a nucleophilic substitution pathway where the stereocenter of the alcohol can be either retained or inverted depending on the specific mechanism (SN2-type inversion or retention).

In a study focused on the enantioselective C-O coupling of secondary alcohols, a copper/bisphosphine catalyst system was employed. The reaction of a racemic secondary alcohol with a phenol (B47542) derivative in the presence of a silane (B1218182) resulted in the formation of an ether with high enantioselectivity. This dynamic kinetic resolution process demonstrates that copper catalysts can effectively differentiate between the enantiomers of a chiral alcohol, a principle directly applicable to substrates like this compound.

Manganese(I)-Catalyzed β-Methylation Reactions

Exploration in Chiral Ligand Design for Asymmetric Catalysis

The stereogenic center of this compound makes its derivatives valuable building blocks for chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in a catalyzed reaction.

The specific three-dimensional arrangement of atoms around the chiral center in ligands derived from this compound is fundamental to their function. This defined stereochemistry dictates how the ligand will bind to a metal and how the resulting chiral catalyst will interact with a prochiral substrate. The cyclohexyl group, being bulky, creates significant steric hindrance, which can effectively shield one face of the catalytic center, thereby directing the approach of the substrate and leading to the preferential formation of one enantiomer of the product. The precise orientation of this bulky group, fixed by the (R)-configuration of the stereocenter, is a key determinant of the ligand's effectiveness in asymmetric induction.

A sophisticated approach in catalyst design involves tethering a chiral ligand to an organometallic moiety, creating a more rigid and well-defined catalytic pocket. Ligands incorporating the (1R)-1-cyclohexylethyl group have been successfully used in such complexes. For example, chiral tethered Ru(II) complexes have been synthesized where a ligand derived from this compound is covalently linked to a cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp*) group.

These tethered complexes have shown high activity and enantioselectivity in asymmetric transfer hydrogenation of ketones. The tether serves to restrict the conformational freedom of the catalyst, enhancing the transfer of chirality from the ligand to the substrate. The (1R)-1-cyclohexylethyl moiety plays a crucial role in establishing the chiral environment necessary for this efficient stereochemical control.

Table 2: Application of Tethered Ru(II) Complexes in Asymmetric Transfer Hydrogenation

Catalyst TypeChiral Moiety OriginApplicationPerformance
Tethered Ru(II) Cp ComplexThis compoundAsymmetric transfer hydrogenation of ketonesHigh activity and enantioselectivity

Ferrocene-based phosphine (B1218219) ligands are among the most successful and widely used ligands in asymmetric catalysis. The Josiphos family of ligands are a prime example. These ligands feature a ferrocene (B1249389) backbone with two different phosphine groups, and their chirality arises from the planar chirality of the ferrocene and a stereogenic center in one of the side chains.

The side chain stereocenter is often derived from chiral building blocks, and precursors like this compound are conceptually related to the chiral side chains employed in some of the most effective ferrocene-based ligands. For instance, the highly successful ligand (R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyldi-tert-butylphosphine, a member of the Josiphos family, features a 1-ferrocenylethylamine backbone. The synthesis of such backbones often starts from a chiral precursor. The principles of stereocontrol demonstrated by the (1R)-1-cyclohexylethyl group—namely, the use of a bulky group attached to a stereocenter to direct a reaction—are central to the design philosophy of Josiphos and other high-performance ferrocene ligands. These ligands have proven to be exceptionally effective in a wide range of metal-catalyzed reactions, most notably in asymmetric hydrogenation, achieving outstanding levels of enantioselectivity for the synthesis of fine chemicals and pharmaceuticals.

Applications of 1r 1 Cyclohexylethan 1 Ol in Advanced Organic Synthesis

Chiral Building Block in the Construction of Complex Organic Molecules

The enantiomerically pure nature of (1R)-1-cyclohexylethan-1-ol makes it an invaluable starting material or intermediate in the synthesis of complex organic molecules where precise control of stereochemistry is paramount. Organic chemists utilize this chiral alcohol to introduce a specific stereocenter into a target molecule, thereby influencing its three-dimensional structure and, consequently, its biological activity.

The synthetic utility of this compound is often demonstrated in reactions that proceed with high stereoselectivity. For instance, it can be employed in kinetic resolution processes, where one enantiomer of a racemic mixture reacts at a different rate than the other, allowing for the separation of enantiomers. researchgate.netresearchgate.net This has been showcased in the enantioselective silylation of racemic alcohols, providing an alternative to traditional enzymatic and non-enzymatic acylation methods. researchgate.netresearchgate.net

Furthermore, the hydroxyl group of this compound can be readily transformed into other functional groups, such as amines or halides, with retention of configuration at the chiral center. This functional group interconversion allows for the incorporation of the chiral cyclohexylethanol motif into a wide array of more complex molecular architectures. For example, the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution, is a common strategy to introduce nitrogen-containing functionalities.

Precursor to Enantiopure Pharmaceutical Intermediates

The synthesis of enantiomerically pure drugs is a critical endeavor in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. researchgate.netub.edu this compound serves as a key precursor in the synthesis of such enantiopure pharmaceutical intermediates, contributing to the development of safer and more effective medicines.

The production of single-enantiomer drug intermediates is in high demand, and chiral alcohols like this compound are fundamental starting materials. researchgate.net Its structure can be found within or can be elaborated into the core of various pharmaceutically active compounds. The preparation of these intermediates often involves stereoselective reactions where the chirality of this compound dictates the stereochemistry of the final product.

For example, tethered ruthenium(II) catalysts have been shown to be highly effective in the asymmetric transfer hydrogenation of ketones. The reduction of (S)-1-cyclohexylethan-1-one, a challenging dialkyl ketone, to this compound with significant enantiomeric excess highlights the importance of such transformations in accessing chiral alcohols for pharmaceutical synthesis. worktribe.com

Role in the Synthesis of Cyclohexyl-Containing Scaffolds

The cyclohexyl group is a prevalent structural motif in many biologically active compounds and functional materials. acgpubs.org this compound provides a direct and efficient entry point for the introduction of the cyclohexyl moiety in a stereodefined manner. The presence of the cyclohexyl ring can influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. cymitquimica.com

The synthesis of various cyclohexyl-containing scaffolds from this compound has been reported. These scaffolds can then be further functionalized to generate libraries of compounds for drug discovery and materials science applications. For instance, the cyclohexyl group can be a key component in the design of ligands for metal catalysts or in the framework of novel organic materials.

Research has demonstrated the utility of cyclohexylthiols, which can be derived from cyclohexyl alcohols, in organic synthesis. acgpubs.org These sulfur-containing compounds are valuable intermediates for the preparation of a variety of biologically active molecules, including enzyme inhibitors. acgpubs.org The synthesis of aryl cyclohexyl sulfides from cyclohexanethiol (B74751) highlights the versatility of the cyclohexyl scaffold in forming new carbon-sulfur bonds. acgpubs.org

Advanced Stereochemical Analysis and Determination of 1r 1 Cyclohexylethan 1 Ol

Spectroscopic Methods for Absolute Configuration Assignment

Spectroscopic techniques that interact with chiral molecules in a way that is sensitive to their spatial arrangement are invaluable for determining absolute configuration. These methods provide experimental data that can be directly correlated to the (R) or (S) designation of a stereocenter.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of enantiomers, thereby enabling the determination of enantiomeric excess (ee). This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte, leading to different retention times.

For the analysis of 1-cyclohexylethan-1-ol, a common approach involves the use of a polysaccharide-based chiral column, such as a Chiralcel OD-H. Under specific chromatographic conditions, the (1R)- and (1S)-enantiomers can be baseline separated. Research has shown that with a mobile phase of 100% hexane, the (R)-enantiomer has a retention time of 10.6 minutes, while the (S)-enantiomer has a retention time of 11.5 minutes. This distinct separation allows for the accurate quantification of each enantiomer in a mixture.

To improve the resolution and the accuracy of the quantification, derivatization of the alcohol to an ester, such as a benzoate, is often performed. This modification can enhance the interaction with the chiral stationary phase and lead to better separation of the enantiomeric peaks. The enantiomeric excess is then calculated from the integrated peak areas of the two enantiomers.

Table 1: Chiral HPLC Parameters for Enantiomeric Resolution of 1-Cyclohexylethan-1-ol

Parameter Value
Column Chiralcel OD-H
Mobile Phase 100% Hexane
Flow Rate Not specified
Detection UV or other suitable detector
Retention Time (R)-enantiomer 10.6 min
Retention Time (S)-enantiomer 11.5 min
Note Pre-derivatization to esters (e.g., benzoate) can improve resolution.

Theoretical and Computational Approaches to Stereochemical Characterization

In conjunction with experimental methods, theoretical and computational chemistry provides powerful tools for elucidating and predicting the stereochemical properties of molecules. These approaches can offer insights into the relationship between molecular structure and spectroscopic data.

Exciton Coupled Circular Dichroism (ECCD) for Analogous Chiral Diols

Exciton Coupled Circular Dichroism (ECCD) is a non-empirical chiroptical spectroscopic technique used to determine the absolute configuration of molecules containing two or more chromophores. mdpi.comresearchgate.net The method relies on the through-space interaction of the electric transition dipole moments of the chromophores, which generates a characteristic bisignate (two-branched) CD spectrum known as a couplet. researchgate.net The sign of this couplet is directly related to the chirality of the spatial arrangement of the chromophores. msu.edu

While direct application of ECCD to (1R)-1-cyclohexylethan-1-ol is not standard due to the presence of only one primary chromophore (the hydroxyl group, which is weak), the principles of ECCD are highly relevant for determining the absolute configuration of analogous chiral diols or after derivatization of the alcohol. columbia.edu For instance, if this compound were part of a larger molecule containing another chromophore, or if it were derivatized to introduce a second chromophore, ECCD could be applied.

The methodology has been successfully used for a wide variety of compounds, including polyols, by converting them into derivatives with strong chromophores like benzoates. msu.edu The spatial orientation of these chromophores, dictated by the absolute configuration of the chiral centers, determines the sign of the ECCD spectrum, allowing for an unambiguous assignment of stereochemistry. msu.edu

Density Functional Theory (DFT) Calculations in Mechanistic Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scispace.commdpi.com In the context of stereochemistry, DFT calculations are instrumental in understanding the mechanisms of chemical reactions and predicting the stereochemical outcome. jiaolei.groupnih.gov

For reactions involving this compound, DFT can be used to model the transition states of a reaction, providing insights into why a particular stereoisomer is formed preferentially. jiaolei.group For example, in asymmetric synthesis or kinetic resolutions, DFT calculations can help to rationalize the enantioselectivity observed by comparing the energies of the diastereomeric transition states leading to the (R) and (S) products.

Mechanistic studies of catalytic asymmetric transfer hydrogenation, a common method for synthesizing chiral alcohols, have utilized DFT to elucidate the reaction pathway. vt.edu These calculations can model the interaction of the substrate with the chiral catalyst and identify the key factors that control the stereochemical course of the reaction, such as steric and electronic effects. jiaolei.group By understanding these factors, reaction conditions and catalyst structures can be optimized to achieve higher enantioselectivity.

Structure Activity Relationships Sar and Analogue Studies of 1r 1 Cyclohexylethan 1 Ol

Impact of Cyclohexyl Ring Substitutions on Reactivity and Selectivity

The reactivity of 1-cyclohexylethanol (B74718) is significantly influenced by the presence and nature of substituents on the cyclohexyl ring. The cyclohexyl group itself plays a role in stabilizing intermediate species formed during oxidation and reduction reactions. In reactions proceeding via a carbocation intermediate, such as the reaction with ZnCl2 and concentrated HCl to form alkyl chlorides, the stability of this intermediate is paramount. askfilo.com

Substituents on the cyclohexyl ring can alter the steric and electronic environment of the alcohol, thereby affecting reaction rates and selectivity. For instance, in the synthesis of substituted cyclohexanes using diols and secondary alcohols catalyzed by a manganese complex, the steric demand of the secondary alcohol, including substituted 1-phenylethanols, was found to influence the yield and diastereoselectivity of the resulting cyclohexane (B81311) product. acs.org While direct studies on substituted (1R)-1-cyclohexylethan-1-ol are limited in the provided results, the principles of carbocation stability and steric hindrance are fundamental. Generally, electron-donating groups on the cyclohexyl ring would be expected to stabilize a carbocation at the C1 position, increasing the rate of S_N1-type reactions. Conversely, bulky substituents could hinder the approach of reactants, thereby decreasing the reaction rate.

The following table summarizes the expected impact of hypothetical substitutions on the cyclohexyl ring of this compound on its reactivity.

Substituent Type Position on Cyclohexyl Ring Expected Impact on Reactivity (e.g., in S_N1 reactions) Reasoning
Electron-Donating (e.g., -CH3)C4 (para)IncreasedInductive effect stabilizes the secondary carbocation intermediate.
Electron-Withdrawing (e.g., -CF3)C4 (para)DecreasedInductive effect destabilizes the secondary carbocation intermediate.
Bulky Group (e.g., -C(CH3)3)C2 (ortho)DecreasedSteric hindrance impedes the approach of nucleophiles and the formation of the transition state.

Comparative Analysis with Acyclic and Other Cyclic Chiral Secondary Alcohols

A comparative analysis of this compound with other chiral secondary alcohols, both acyclic and cyclic, highlights the unique influence of the cyclohexyl moiety.

In reactions involving the formation of a carbocation, 1-cyclohexylethanol, a secondary alcohol, reacts faster than primary alcohols like cyclohexylmethanol and 2-cyclohexylethanol (B1346017) due to the greater stability of the secondary carbocation. askfilo.com When compared to another secondary alcohol, cyclohexanol, 1-cyclohexylethanol is considered more reactive due to the additional alkyl (methyl) group stabilizing the carbocation. askfilo.com

Studies on the kinetic resolution of secondary alcohols through enantioselective silylation have shown that the π system attached to the carbinol carbon is important for enantiomer discrimination. researchgate.net For instance, the selectivity factor for the kinetic resolution of the purely aliphatic 1-cyclohexylethan-1-ol was found to be lower than that for allylic and benzylic alcohols, indicating that the electronic nature of the group attached to the chiral center is a key determinant of stereoselectivity in this reaction. researchgate.netresearchgate.net

In the context of liquid organic hydrogen carriers (LOHCs), a comparison between cyclohexylmethanol (a primary alcohol) and 1-cyclohexylethanol (a secondary alcohol) revealed that while both undergo a similar stepwise dehydrogenation, the secondary alcohol exhibits superior thermal robustness. researchgate.net This demonstrates the influence of the alcohol group's substitution degree on dehydrogenation characteristics. researchgate.net

The table below provides a comparative overview of the reactivity of this compound with other alcohols.

Alcohol Structural Class Relative Reactivity (in S_N1 reactions) Key Structural Feature Influencing Reactivity
This compound Secondary, CyclicHighSecondary carbocation stabilized by cyclohexyl and methyl groups. askfilo.com
CyclohexanolSecondary, CyclicModerateSecondary carbocation stabilized only by the cyclohexyl ring. askfilo.com
1-PhenylethanolSecondary, Acyclic (with aryl group)VariesReactivity influenced by the phenyl group's electronic effects and potential for π-stacking interactions.
3-Methylbutan-2-olSecondary, AcyclicHighGood reactivity in certain catalytic cyclization reactions. acs.org
CyclohexylmethanolPrimary, CyclicLowForms a less stable primary carbocation. askfilo.com
2-Cyclohexylethan-1-olPrimary, CyclicLowForms a less stable primary carbocation. askfilo.comwiley.com

Stereochemical Influences on Reaction Pathways of Related Cyclohexylethanols

The stereochemistry of chiral alcohols like this compound is a critical factor that can dictate the pathway and outcome of a reaction. The spatial arrangement of the hydroxyl group, the cyclohexyl ring, and the methyl group around the chiral center influences how the molecule interacts with other reactants, particularly in stereoselective reactions.

For instance, in asymmetric transfer hydrogenation of prochiral ketones, the chirality of the resulting alcohol product is determined by the catalyst and the stereochemistry of the reactants. vt.edu While the provided information does not detail a specific reaction pathway for this compound, it highlights that the stereochemical outcome is a result of the interplay between the substrate's and the catalyst's chirality. vt.edu

Computational studies on hydride transfer reactions have shown that structural strain and the charge of the hydride donor can significantly influence the stereoselectivity of the reaction. chemrxiv.org For cyclic systems, the inherent rigidity and preferred conformations can make one face of the molecule more accessible for reaction than the other, leading to a high degree of stereocontrol. chemrxiv.org

In the context of converting 1-cyclohexylethanol to (1-bromoethyl)cyclohexane, the reaction proceeds through a carbocation intermediate, and the stereochemical outcome would depend on whether the nucleophile attacks from the same or opposite face as the leaving group, which is influenced by the surrounding steric bulk. vaia.com

The following table outlines potential stereochemical influences on the reaction pathways of this compound.

Reaction Type Stereochemical Consideration Expected Influence on Reaction Pathway
Nucleophilic Substitution (S_N2)Inversion of configuration at the chiral center.The incoming nucleophile attacks from the side opposite to the leaving group, leading to the (S)-enantiomer.
Nucleophilic Substitution (S_N1)Formation of a planar carbocation intermediate.Attack of the nucleophile can occur from either face, potentially leading to a racemic or near-racemic mixture of products. Steric hindrance from the cyclohexyl group might favor attack from the less hindered face.
Enzymatic ReactionsEnzyme's chiral active site.The enzyme will selectively bind to one enantiomer, leading to a highly stereospecific transformation.
Asymmetric CatalysisChiral catalyst interaction.The catalyst creates a chiral environment that favors the formation of one stereoisomer over the other. vt.edu

Future Perspectives in 1r 1 Cyclohexylethan 1 Ol Research

Development of Novel Enantioselective Synthetic Routes

The demand for enantiomerically pure compounds like (1R)-1-cyclohexylethan-1-ol continues to drive the development of new and improved synthetic strategies. The focus is on achieving high enantioselectivity, sustainability, and economic viability.

Future efforts are likely to concentrate on several key areas:

Biocatalysis : The use of whole-cell systems or isolated enzymes offers a green alternative to traditional chemical methods. rsc.org Biocatalytic asymmetric reduction of the corresponding prochiral ketone, 1-cyclohexylethanone (B3024942), using ketoreductases is a promising approach. mdpi.com Research into novel microorganisms or genetically engineered enzymes could lead to higher yields and enantiomeric excess under mild reaction conditions. rsc.org For instance, the use of plant-based biocatalysts, such as Daucus carota (carrot) roots, has shown potential for producing various chiral alcohols and could be explored for this specific target. rsc.org

Dynamic Kinetic Resolution (DKR) : This method combines the enzymatic or chemical resolution of a racemic alcohol with in-situ racemization of the undesired enantiomer, theoretically allowing for a 100% yield of the desired enantiomer. mdpi.comencyclopedia.pub Future work will likely involve the development of new, more robust, and recyclable catalysts for the racemization step, such as complexes based on non-precious metals like iron (Fe) or vanadium (V), to be used in conjunction with lipases for the resolution step. mdpi.comencyclopedia.pub

Asymmetric Hydrogenation and Transfer Hydrogenation : The asymmetric reduction of 1-cyclohexylethanone is a direct route to enantiopure 1-cyclohexylethan-1-ol. Research continues to focus on designing new chiral ligands for metal catalysts (e.g., Ruthenium, Rhodium, Iridium) to improve the efficiency and enantioselectivity of this transformation. worktribe.comresearchgate.net The development of "tethered" catalysts, where the ligand is covalently linked to the metal's arene group, has shown promise in increasing stability and activity, even for challenging dialkyl ketones like 1-cyclohexylethanone. worktribe.com

Novel Chemical Methods : Enantioselective silylation, which is a kinetic resolution technique, has been advanced by copper(I)-hydride catalysis. researchgate.net A study reported the kinetic resolution of 1-cyclohexylethan-1-ol using a CuH-catalyzed dehydrogenative coupling with hydrosilanes, demonstrating the potential of this method for aliphatic secondary alcohols. researchgate.net Further exploration of unconventional activation methods, such as electrochemistry to generate alkoxy radicals, could open entirely new synthetic pathways. cardiff.ac.uk

Synthetic StrategyPotential AdvantageResearch Direction
Biocatalytic ReductionHigh selectivity, mild conditions, sustainable. rsc.orgScreening new organisms, enzyme engineering. rsc.org
Dynamic Kinetic ResolutionHigh theoretical yield (up to 100%). mdpi.comDevelopment of robust, non-precious metal racemization catalysts. encyclopedia.pub
Asymmetric HydrogenationDirect, efficient route from ketone. worktribe.comDesign of advanced chiral ligands and tethered catalysts. worktribe.com
Enantioselective SilylationAlternative to acylation-based resolution. researchgate.netBroadening substrate scope and catalyst efficiency. researchgate.net

Expanding the Scope of Catalytic Applications

Beyond its role as a synthetic intermediate, this compound and its derivatives have potential as chiral auxiliaries, ligands, or catalysts themselves. The future in this area involves identifying new reactions where the distinct stereochemistry of this alcohol can be used to control the outcome of a chemical transformation.

Key areas for expansion include:

Chiral Ligand Synthesis : The hydroxyl group of this compound is a handle for derivatization. It can be used to synthesize new chiral ligands for transition metal catalysis. The cyclohexyl group provides steric bulk that can influence the chiral environment around a metal center, potentially leading to high enantioselectivity in reactions like asymmetric hydrogenation, C-H activation, or allylic substitution. whiterose.ac.uk

Organocatalysis : The alcohol itself could serve as a precursor to new organocatalysts. For example, chiral alcohols are used to generate chiral phosphoric acids or other Brønsted acid catalysts. While π-stacking interactions are often crucial for high selectivity in such systems, which would be absent with a cyclohexyl group, the development of catalysts that rely purely on steric hindrance is an ongoing field of research. mdpi.com

Substrate-Directed Reactions : The hydroxyl group can direct the stereochemical course of reactions on other parts of a molecule containing the this compound moiety. For instance, inspired by substrate-directed epoxidations, research into analogous aziridinations of unsaturated alcohols is an emerging field. nih.gov This concept could be applied to substrates containing the title compound to install new stereocenters with high control.

New Reaction Discovery : The compound can be used as a standard substrate to test the scope and limitations of new catalytic methods. For example, it has been used as a substrate in manganese(I)-catalyzed β-methylation reactions and in copper-catalyzed etherification reactions. nih.gov As new catalytic transformations are discovered, this compound will serve as a benchmark for aliphatic chiral alcohols.

Application AreaRole of this compoundFuture Goal
Asymmetric Metal CatalysisPrecursor for chiral ligands.Create highly selective catalysts for key organic reactions.
OrganocatalysisPrecursor for chiral catalysts (e.g., phosphoric acids).Design new catalysts that control stereochemistry via steric interactions.
Substrate-Directed SynthesisChiral auxiliary to direct reactions.Develop methods for diastereoselective functionalization of complex molecules. nih.gov
Methodology DevelopmentBenchmark substrate.Probe the scope of new catalytic systems for aliphatic alcohols. nih.gov

Computational Design of Catalysts and Reaction Pathways

Computational chemistry has become an indispensable tool in modern catalyst development, reducing the time and cost associated with traditional trial-and-error experimentation. d-nb.infocreative-quantum.eu For research involving this compound, computational methods will be pivotal in both designing syntheses of the molecule and devising applications for it.

Future directions in this domain include:

Designing Enantioselective Catalysts : For the synthesis of this compound via asymmetric reduction of its ketone, computational modeling can be used to design optimal catalysts. By simulating the interaction between the substrate and a series of virtual chiral ligands, researchers can predict which catalyst will provide the highest enantioselectivity. Mechanism-based, multi-state computational workflows can be used to design biocatalysts or organometallic catalysts with tailored selectivity. researchgate.net

Predicting Reaction Pathways and Mechanisms : When expanding the catalytic applications of this compound, understanding the reaction mechanism is key. Density Functional Theory (DFT) calculations can elucidate transition states and intermediates, helping to explain observed selectivity or predict the feasibility of a proposed reaction. whiterose.ac.uk This is crucial for rationally improving reaction conditions and catalyst structures.

High-Throughput Virtual Screening : As researchers aim to develop new ligands or catalysts derived from this compound, computational screening can rapidly evaluate large libraries of potential structures. creative-quantum.eu By establishing a structure-performance relationship, often with the aid of machine learning or artificial intelligence, the most promising candidates can be identified for experimental synthesis and testing. d-nb.info This inverse design approach, where the desired function dictates the structure, is becoming increasingly powerful. creative-quantum.eu

Computational ApproachApplication to this compoundDesired Outcome
Catalyst-Substrate DockingModeling the interaction of 1-cyclohexylethanone with chiral catalysts.Rational design of catalysts for highly enantioselective synthesis. researchgate.net
Mechanistic Studies (e.g., DFT)Elucidating transition states for reactions involving the alcohol.Understanding sources of selectivity and predicting reaction outcomes. whiterose.ac.uk
Virtual Screening/AIScreening virtual libraries of ligands derived from the alcohol.Accelerated discovery of novel, high-performance catalysts. d-nb.infocreative-quantum.eu

Q & A

Q. What established methods enable the synthesis of (1R)-1-cyclohexylethan-1-ol with high enantiomeric excess?

  • Methodological Answer : The enantioselective synthesis of this compound can be achieved via kinetic resolution (KR) using chiral amidine-based catalysts. For example, (S)-configured catalysts (e.g., (S)-2 and (S)-3) selectively resolve racemic mixtures, recovering the (−)-(R)-enantiomer with high purity. This process involves esterifying the alcohol (e.g., forming benzoate or propionate derivatives) to enhance chromatographic separation efficiency. Reaction conditions (solvent, temperature, catalyst loading) must be optimized to maximize enantiomeric excess (ee) .

Q. Which analytical techniques are most effective for determining the stereochemical purity of this compound?

  • Methodological Answer : Chiral HPLC is the gold standard for assessing enantiomeric purity. Using a Chiralcel OD-H column with 100% hexane as the mobile phase, the (R)- and (S)-enantiomers exhibit distinct retention times (10.6 min for R, 11.5 min for S). Pre-derivatization into esters (e.g., benzoate) improves separation resolution. Complementary techniques like polarimetry or nuclear Overhauser effect (NOE) NMR can validate results, but HPLC remains the primary method for quantitative ee determination .

Advanced Research Questions

Q. How can amidine-based catalysts be optimized for kinetic resolution of 1-cyclohexylethan-1-ol enantiomers?

  • Methodological Answer : Catalyst optimization involves:
  • Steric and electronic tuning : Modifying substituents on the amidine framework to enhance substrate-catalyst interactions. Bulky groups improve enantioselectivity by restricting undesired conformations.
  • Solvent selection : Non-polar solvents (e.g., hexane) minimize competitive solvation, favoring substrate-catalyst binding.
  • Temperature control : Lower temperatures slow reaction kinetics, increasing selectivity.
  • Monitoring via HPLC : Real-time analysis of reaction progress ensures optimal ee before workup. Recent studies suggest that hybrid catalysts combining amidine and thiourea motifs improve efficiency .

Q. What mechanistic insights explain the reactivity of this compound in asymmetric transformations?

  • Methodological Answer : The steric bulk of the cyclohexyl group dictates reactivity:
  • Nucleophilic substitution : The bulky cyclohexyl moiety hinders backside attack, favoring retention of configuration in SNi mechanisms.
  • Oxidation resistance : Compared to less hindered alcohols (e.g., ethanol), the cyclohexyl group stabilizes the transition state, reducing susceptibility to over-oxidation.
  • Hydrogen-bonding interactions : In catalytic systems, the alcohol’s hydroxyl group coordinates with chiral catalysts, aligning the substrate for enantioselective transformations. Computational studies (DFT) and isotopic labeling can elucidate these pathways .

Data Contradiction Analysis

Q. How should researchers address discrepancies in enantiomeric excess measurements across different chiral columns?

  • Methodological Answer : Discrepancies often arise from column-specific selectivity or derivatization artifacts. To resolve this:
  • Cross-validate with multiple columns : Use complementary stationary phases (e.g., Chiralpak AD-H vs. Chiralcel OD-H).
  • Standardize derivatization protocols : Ensure consistent esterification conditions (e.g., benzoate formation).
  • Calibrate with authentic standards : Synthesize or procure pure (R)- and (S)-enantiomers for retention time alignment.
  • Statistical analysis : Apply multivariate regression to identify variables (e.g., mobile phase composition) impacting ee calculations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.